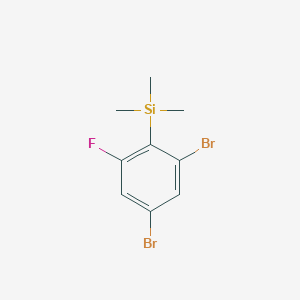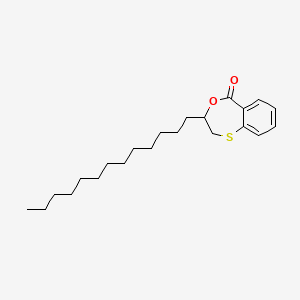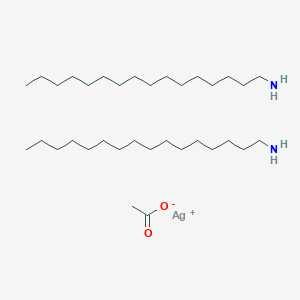
Silver;hexadecan-1-amine;acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silver;hexadecan-1-amine;acetate is a coordination compound that combines silver ions with hexadecan-1-amine and acetate ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of silver;hexadecan-1-amine;acetate typically involves the reaction of silver salts with hexadecan-1-amine and acetic acid. One common method is to dissolve silver nitrate in water, followed by the addition of hexadecan-1-amine and acetic acid. The reaction mixture is then stirred at room temperature, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Silver;hexadecan-1-amine;acetate can undergo various chemical reactions, including:
Oxidation: The silver ion can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to elemental silver, especially in the presence of reducing agents.
Substitution: Ligands in the compound can be substituted with other ligands, leading to the formation of new coordination complexes.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silver oxide, while reduction can produce elemental silver. Substitution reactions can result in new coordination compounds with different ligands .
Wissenschaftliche Forschungsanwendungen
Silver;hexadecan-1-amine;acetate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of silver;hexadecan-1-amine;acetate involves the interaction of silver ions with biological molecules. Silver ions can disrupt microbial cell membranes, leading to cell death. Additionally, the compound can interact with proteins and nucleic acids, inhibiting their function and replication . The hexadecan-1-amine and acetate ligands help stabilize the silver ions and facilitate their delivery to target sites .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Silver acetate: A simpler compound with similar antimicrobial properties but lacks the stabilizing effect of hexadecan-1-amine.
Silver nitrate: Widely used in various applications but more reactive and less stable compared to silver;hexadecan-1-amine;acetate.
Silver carboxylates: A broader class of compounds that include this compound and have diverse applications in nanoparticle synthesis and catalysis.
Uniqueness
This compound is unique due to the presence of hexadecan-1-amine, which provides additional stability and potential for functionalization. This makes it more versatile compared to simpler silver compounds like silver acetate and silver nitrate .
Eigenschaften
CAS-Nummer |
148354-38-5 |
|---|---|
Molekularformel |
C34H73AgN2O2 |
Molekulargewicht |
649.8 g/mol |
IUPAC-Name |
silver;hexadecan-1-amine;acetate |
InChI |
InChI=1S/2C16H35N.C2H4O2.Ag/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;1-2(3)4;/h2*2-17H2,1H3;1H3,(H,3,4);/q;;;+1/p-1 |
InChI-Schlüssel |
JVEFGTRBNDNSJQ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCCN.CCCCCCCCCCCCCCCCN.CC(=O)[O-].[Ag+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


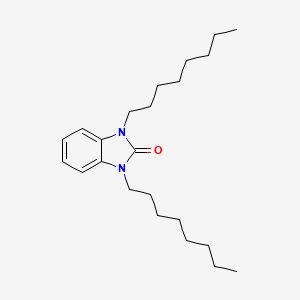
![[Hydroxy(4-phenoxyphenyl)methyl]phosphonic acid](/img/structure/B15162328.png)
![3-Methyl-7-oxabicyclo[2.2.1]heptan-2-one](/img/structure/B15162335.png)
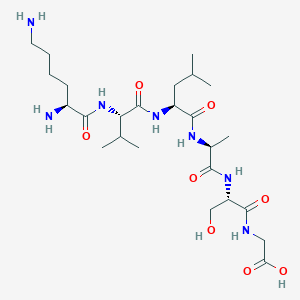
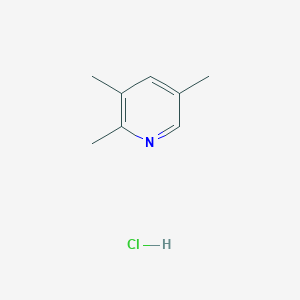
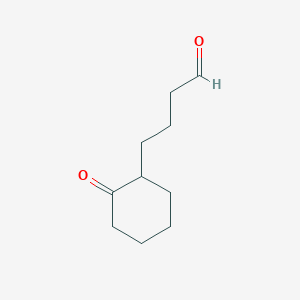
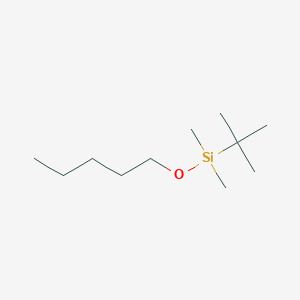
![2,2-Bis[4-(1,1,2,2-tetrafluoroethoxy)phenyl]octane](/img/structure/B15162370.png)
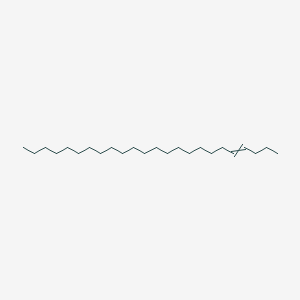
![Benzonitrile, 5-[(cyclopropylmethyl)propylamino]-2-nitro-](/img/structure/B15162400.png)
![(7R,8S)-benzyl-2-benzyl-10-oxo-7,8-diphenyl-9-oxa-2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B15162404.png)
![(Thieno[3,2-f]quinolin-2-yl)methanol](/img/structure/B15162412.png)
